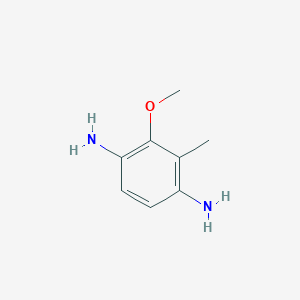

2-Methoxy-3-methylbenzene-1,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

857002-64-3 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-methoxy-3-methylbenzene-1,4-diamine |

InChI |

InChI=1S/C8H12N2O/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,9-10H2,1-2H3 |

InChI Key |

LDXVZFQIUCVKAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 3 Methylbenzene 1,4 Diamine

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Methoxy-3-methylbenzene-1,4-diamine, the primary disconnection points are the carbon-nitrogen bonds of the amine groups. This functional group interconversion (FGI) logically points to nitro groups as the synthetic precursors, suggesting a dinitroaromatic compound as the key intermediate.

The target molecule can thus be traced back to 1,4-dinitro-2-methoxy-3-methylbenzene . Further disconnection of the substituents on this precursor—the methoxy (B1213986) and methyl groups—leads to several potential synthetic pathways starting from simpler benzene (B151609) derivatives.

A plausible retrosynthetic route could be:

Target: this compound

Precursor 1 (via FGI): 1,4-Dinitro-2-methoxy-3-methylbenzene

Precursor 2 (via disconnection of nitro groups): 2-Methoxy-3-methylanisole (or 3-methyl-o-anisole)

Starting Material (via disconnection of methoxy group): 2-Methoxy-3-methylphenol (o-cresol derivative) or (via disconnection of methyl group) 2-methylanisole.

Starting from a commercially available substituted benzene, such as 2-methylanisole, is often a practical approach. The synthesis would then proceed in the forward direction by introducing the nitro groups and subsequently reducing them.

Reduction Strategies for Aromatic Nitro Precursors

The conversion of aromatic nitro compounds into their corresponding amines is a fundamental transformation in organic synthesis. For the preparation of diamines from dinitro precursors, high-yielding and selective reduction methods are essential.

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitro groups. This process typically involves reacting the nitroaromatic substrate with hydrogen gas in the presence of a metal catalyst. mt.com The reaction is advantageous as it often produces the desired amine in high yield, with water being the only byproduct. nih.gov

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and ruthenium on carbon (Ru/C). researchgate.netgoogle.com The choice of catalyst and reaction conditions—such as solvent, temperature, and hydrogen pressure—can be optimized to achieve high selectivity and yield. google.comuni-bayreuth.de For instance, the hydrogenation of dinitrobenzene derivatives to their corresponding diamines is often carried out in solvents like ethanol (B145695), methanol, or toluene. google.comuni-bayreuth.de While generally effective, the process can be hazardous due to the potential for unstable hydroxylamine (B1172632) intermediates, which can decompose exothermically. mt.com

| Catalyst | Typical Substrate | Solvent | Conditions | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Pd/C | Dinitrobenzenes | Methanol | RT, 1 atm H₂ | High yield to diamine | chemicalbook.com |

| Raney Nickel | Dinitrotoluene | Methanol | 80-120°C, >50 atm H₂ | High yield to diaminotoluene | google.com |

| Ru/C | Dinitrobenzenes | Ethanol | Mild conditions | Excellent selectivity for partial reduction to nitroaniline | researchgate.net |

| Ni-Pt/C (Bimetallic) | m-Dinitrobenzene | Not specified | Not specified | Almost complete selectivity to m-phenylenediamine (B132917) | researchgate.net |

| Nano-structured Nickel | Functionalized Nitroarenes | Methylcyclohexane | 40°C, 10 bar H₂ | High yield, tolerates various functional groups | uni-bayreuth.de |

Reductive amination, also known as reductive alkylation, is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or a primary or secondary amine. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an intermediate imine or enamine, which is then reduced in situ. organicchemistrytutor.comchemistrysteps.com This method is typically performed as a one-pot reaction under mild, weakly acidic conditions. wikipedia.org

While not the most direct route for synthesizing this compound from a dinitro precursor, reductive amination is a key strategy for producing substituted arylamines in general. It could be envisioned in an alternative pathway where one of the amine groups is introduced by reacting a suitable amino-substituted ketone or aldehyde with an aminating agent, followed by reduction. Common reducing agents for this process are sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.comcommonorganicchemistry.com Biocatalysts, such as imine reductases, are also being explored for higher selectivity in chiral amine synthesis. nih.gov

Introduction of Methoxy and Methyl Substituents

The strategic placement of the methoxy and methyl groups on the benzene core is critical and is typically accomplished before the nitration and reduction steps.

The introduction of a methoxy group onto an aromatic ring can be achieved through several methods, with the choice depending on the available starting materials and the other substituents present on the ring.

Williamson Ether Synthesis: This is the most common and classical method, involving the O-methylation of a corresponding phenol (B47542). The phenol is first deprotonated with a base (e.g., NaOH, K₂CO₃) to form a phenoxide ion, which then acts as a nucleophile, attacking a methylating agent like dimethyl sulfate (B86663) or methyl iodide. This approach would necessitate starting with a substituted phenol, such as 2-methyl-x-nitrophenol.

Nucleophilic Aromatic Substitution (SNAr): A methoxy group can replace a good leaving group (such as a halogen) on an aromatic ring, provided the ring is activated by strongly electron-withdrawing groups (like nitro groups) at the ortho and/or para positions. libretexts.org For example, reacting a dinitro-halobenzene with sodium methoxide (B1231860) could introduce the methoxy group. A protocol for the nucleophilic amination of methoxy arenes has also been reported, suggesting the methoxy group itself can act as a leaving group under certain conditions. ntu.edu.sg

Introducing a methyl group onto a benzene ring is commonly achieved through electrophilic aromatic substitution.

Friedel-Crafts Alkylation: This reaction involves treating an aromatic compound, such as anisole (B1667542) (methoxybenzene), with a methylating agent like a methyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). youtube.com The methoxy group is a strong ortho-, para-director, meaning the methyl group will be added at positions 2 and 4 relative to it. wisc.eduvedantu.com However, Friedel-Crafts alkylation is often prone to issues like polyalkylation and carbocation rearrangements, which must be carefully controlled. acs.org Using solid acid catalysts like zeolites can sometimes offer better selectivity. researchgate.net

Using Methylated Precursors: A more straightforward and common strategy is to begin the synthesis with a commercially available methylated aromatic compound, such as o-cresol (B1677501) or m-cresol. wikipedia.org For example, o-cresol can be methylated to produce 2,6-xylenol and 2,3,6-trimethylphenol. google.com Starting with 2-methylphenol (o-cresol) or 3-methylphenol (m-cresol) allows for subsequent reactions, such as methoxylation of the hydroxyl group and then nitration, to build the desired substitution pattern. wikipedia.orggoogle.com The selective synthesis of p-cresol (B1678582) by the methylation of phenol has also been studied extensively, highlighting the control needed for regioselectivity. researchgate.netconicet.gov.ar

Multi-Step Organic Synthesis Approaches Involving Aromatic Diamines

The synthesis of substituted aromatic diamines like this compound typically involves a strategic sequence of reactions to introduce the desired functional groups onto an aromatic core. A common and logical approach begins with a suitably substituted benzene derivative, followed by nitration, reduction, and other functional group interconversions.

A plausible multi-step synthesis could commence with 2-methoxy-3-methylaniline. The directing effects of the methoxy (ortho-, para-directing) and methyl (ortho-, para-directing) groups would guide the introduction of a nitro group. Given the steric hindrance from the methyl group and the strong activating nature of the methoxy group, nitration would likely occur at the position para to the methoxy group.

Subsequent reduction of the nitro group is a critical step in forming the diamine. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reducing agents like tin(II) chloride in hydrochloric acid or sodium dithionite (B78146) can also be employed.

An alternative strategy involves the use of palladium-catalyzed amination reactions, which have become a powerful tool for the formation of C-N bonds. nih.gov This could involve the coupling of a suitably halogenated and substituted aniline (B41778) derivative with an amine source.

Furthermore, oxidative coupling of substituted anilines can also lead to the formation of aromatic diamines. researchgate.net The mechanism is believed to proceed through a nucleophilic substitution reaction, where one aniline molecule attacks the protonated amino group of another. researchgate.net

The following table outlines a hypothetical multi-step synthesis for this compound:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 2-Methoxy-3-methyl-4-nitroaniline |

| 2 | Reduction | H₂, Pd/C, Ethanol | This compound |

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing substituted aromatic diamines is highly dependent on the careful optimization of reaction conditions. Key parameters that are often manipulated to maximize yield and purity include temperature, solvent, catalyst selection, and reaction time.

In catalytic hydrogenation, the choice of catalyst and solvent can significantly influence the reaction rate and selectivity. For instance, palladium on carbon is a widely used and effective catalyst for the reduction of nitro groups. The solvent system, often an alcohol like ethanol or methanol, can affect the solubility of the reactants and the activity of the catalyst. The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars.

For palladium-catalyzed amination reactions, the choice of ligand, base, and solvent is crucial. Different phosphine-based ligands can be screened to find the optimal one for a specific substrate. The base, often a sterically hindered alkoxide like sodium tert-butoxide, plays a key role in the catalytic cycle.

The table below summarizes key parameters for optimization in the synthesis of substituted aromatic diamines:

| Parameter | Influence on Reaction | Common Variations |

| Catalyst | Affects reaction rate and selectivity. | Pd/C, PtO₂, Raney Ni, Copper-based catalysts. |

| Solvent | Influences solubility of reactants and catalyst activity. | Ethanol, Methanol, THF, DMF, Acetonitrile. |

| Temperature | Impacts reaction kinetics and side product formation. | Can range from room temperature to elevated temperatures depending on the reaction. |

| Pressure (for hydrogenation) | Affects the rate of reduction. | Typically 1-10 atm of H₂. |

| Base (for amination) | Essential for the catalytic cycle. | NaOtBu, K₂CO₃, Cs₂CO₃. |

| Ligand (for amination) | Modulates the reactivity of the palladium catalyst. | Various phosphine (B1218219) and N-heterocyclic carbene ligands. |

Advanced Purification and Isolation Techniques for Substituted Aromatic Diamines

The purification and isolation of the target aromatic diamine from the reaction mixture are critical to obtaining a high-purity product. Aromatic diamines can be susceptible to oxidation, so purification methods must be chosen carefully. osha.gov

Distillation: For volatile diamines, distillation under reduced pressure can be an effective method of purification. This technique separates the product from non-volatile impurities and catalysts. google.com

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a common and powerful technique for purifying solid aromatic diamines. The choice of solvent is critical to ensure high recovery of the purified product.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile method for separating the desired diamine from byproducts with different polarities. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed. indexcopernicus.com

Extraction: Liquid-liquid extraction can be used to separate the diamine from impurities based on their differential solubility in two immiscible liquid phases. For example, an acidic aqueous solution can be used to extract the basic diamine from an organic solvent. mdpi.com

Adsorptive Purification: Advanced techniques such as adsorptive removal using metal-organic frameworks (MOFs) have shown promise for the purification of aromatic diamines from aqueous solutions. nih.gov These materials can exhibit high adsorption capacities due to interactions like hydrogen bonding between the MOF and the amine groups. nih.gov

The following table highlights various purification techniques applicable to substituted aromatic diamines:

| Technique | Principle | Application |

| Distillation | Separation based on differences in boiling points. | Purification of volatile diamines. google.com |

| Crystallization | Separation based on differences in solubility. | Purification of solid diamines. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | General purification of organic compounds. |

| HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Analysis and purification of complex mixtures. indexcopernicus.com |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Initial workup and purification. mdpi.com |

| Adsorptive Removal | Binding of impurities or the product to a solid adsorbent. | Removal of specific contaminants, particularly from water. nih.gov |

Chemical Transformations and Reactivity of 2 Methoxy 3 Methylbenzene 1,4 Diamine

Reactivity of Aromatic Amine Functional Groups

The presence of two primary aromatic amine groups at positions 1 and 4 of the benzene (B151609) ring is central to the molecule's reactivity. These groups are nucleophilic and can undergo a range of reactions typical of primary arylamines.

Diazotization Reactions of Primary Aromatic Amines

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, to form diazonium salts. organic-chemistry.orgmasterorganicchemistry.com This process, known as diazotization, is a cornerstone of synthetic organic chemistry, particularly in the production of azo dyes.

For 2-Methoxy-3-methylbenzene-1,4-diamine, the presence of two primary amino groups raises the possibility of either mono- or bis-diazotization. The selectivity of this reaction is highly dependent on the reaction conditions, such as stoichiometry of the diazotizing agent, temperature, and acidity.

Mono-diazotization: Using one equivalent of sodium nitrite under controlled pH (typically 1 to 4) can favor the formation of the mono-diazonium salt. google.com The two amino groups have slightly different electronic environments due to the ortho- and meta-substituents, which could lead to preferential diazotization of one group over the other, although this difference is subtle.

Bis-diazotization: In the presence of excess nitrous acid and in a strongly acidic medium, both amino groups can be converted to diazonium groups, yielding a bis-diazonium salt.

These diazonium intermediates are highly versatile and can be used in subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a wide variety of substituents onto the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com However, for p-phenylenediamines, intermolecular azo coupling can also occur, where the diazonium salt formed from one molecule attacks an unreacted molecule of the diamine. stackexchange.com

| Reactant | Reagents | Major Product(s) | Notes |

| Substituted p-Phenylenediamine | 1 eq. NaNO₂, HCl, 0-5 °C | Mono-diazonium salt | Favored under controlled stoichiometry and pH. |

| Substituted p-Phenylenediamine | ≥2 eq. NaNO₂, H₂SO₄, 0-5 °C | Bis-diazonium salt | Formed in strongly acidic conditions with excess reagent. |

Nucleophilic Substitution Reactions Involving Amino Moieties

The lone pair of electrons on the nitrogen atoms of the primary amino groups makes them effective nucleophiles. As such, this compound can participate in nucleophilic substitution reactions with electrophilic substrates like alkyl halides. wikipedia.orgfishersci.co.uk This reaction, known as N-alkylation, forms a new carbon-nitrogen bond.

However, the direct alkylation of primary aromatic amines with alkyl halides is often difficult to control and can lead to a mixture of products. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

To achieve selective mono-alkylation, alternative methods such as reductive amination or specialized catalytic systems like the Buchwald-Hartwig amination (for N-arylation) are generally preferred for providing greater control. fishersci.co.ukfishersci.se

| Amine Reactant | Electrophile | Conditions | Expected Product(s) |

| Primary Aromatic Amine | Alkyl Halide (e.g., R-Br) | Base, Solvent (e.g., DMF) | Mixture of secondary amine, tertiary amine, and quaternary ammonium salt |

| Primary Aromatic Amine | Aryl Halide (e.g., Ar-Cl) | Pd catalyst, Base | N-Aryl Amine (Buchwald-Hartwig) |

Condensation Reactions with Carbonyl Compounds (e.g., Imine and Enamine Formation)

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically acid-catalyzed. orientjchem.org

Given that this compound possesses two primary amine groups, its reaction with carbonyl compounds can yield different products depending on the stoichiometry:

With one equivalent of an aldehyde or ketone: A mono-imine derivative is expected to form.

With two or more equivalents: A bis-imine can be formed, where both amino groups have reacted.

These condensation reactions are fundamental in the synthesis of various heterocyclic compounds. For instance, the reaction of o-phenylenediamines with aldehydes is a common route to produce benzimidazoles. nih.govtandfonline.com While the 1,4-disposition in the target molecule prevents direct intramolecular cyclization to a simple benzimidazole, it can be used to synthesize polymers or larger macrocyclic structures when reacted with dicarbonyl compounds.

| Diamine | Carbonyl Compound | Molar Ratio (Diamine:Carbonyl) | Product Type |

| o-Phenylenediamine | Benzaldehyde | 1:1 | 2-Phenyl-1H-benzimidazole |

| p-Phenylenediamine | Benzaldehyde | 1:2 | N,N'-(Phenylmethylene)bis(benzene-1,4-diamine) (a bis-imine) |

| p-Phenylenediamine | Cyclohexanone | 1:2 | Bis-imine derivative |

Acylation Reactions to Form Amide Derivatives

The amino groups of this compound can be acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form amide derivatives. This reaction is a nucleophilic acyl substitution.

As with other reactions involving the two amino groups, selectivity can be a key consideration. Mono-acylation can be achieved under controlled conditions, often by using a specific stoichiometry of the acylating agent at low temperatures. The introduction of the first acyl group, an electron-withdrawing group, deactivates the aromatic ring and reduces the nucleophilicity of the remaining amino group, which can help in achieving mono-acylation. nih.gov However, forcing conditions or excess acylating agent will lead to the formation of the di-acylated product. Selective acylation is important in synthetic chemistry, for example, to protect one amino group while the other is modified.

| Diamine | Acylating Agent | Conditions | Major Product |

| 1,2-Diaminopropane | Benzoylating reagent (BCPP) | CH₂Cl₂, 24 °C | Selective mono-acylation at the less hindered primary amine. scispace.com |

| p-Phenylenediamine | Acetic Anhydride (1 eq.) | Controlled, low temp. | N-(4-aminophenyl)acetamide |

| p-Phenylenediamine | Acetic Anhydride (>2 eq.) | Heat | N,N'-(1,4-Phenylene)diacetamide |

Reactivity of the Substituted Aromatic Ring System

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two amino groups, one methoxy (B1213986) group, and one methyl group. askfilo.comminia.edu.eg All three types of substituents are known as activating, ortho, para-directing groups. libretexts.org The amino and methoxy groups are particularly strong activators due to their ability to donate electron density to the ring via a resonance effect. The methyl group is a weaker activator, operating through an inductive effect. askfilo.com

The positions on the ring available for substitution are C-5 and C-6. The regioselectivity of an incoming electrophile (E⁺) will be determined by the cumulative directing and steric effects of the existing substituents.

Let's analyze the directing effects for the two possible substitution sites:

Attack at C-5: This position is ortho to the amino group at C-4 and meta to the methoxy group at C-2, the methyl group at C-3, and the amino group at C-1.

Attack at C-6: This position is ortho to the amino group at C-1 and the methoxy group at C-2, and meta to the methyl group at C-3 and the amino group at C-4.

The amino (-NH₂) and methoxy (-OCH₃) groups are among the most powerful activating and directing groups. organicchemistrytutor.comyoutube.com Electrophilic attack is strongly favored at positions ortho and para to them.

The amino group at C-1 directs ortho to C-6.

The methoxy group at C-2 directs ortho to C-6.

The amino group at C-4 directs ortho to C-5.

Considering the powerful activating and directing influence of the amino and methoxy groups, substitution is most likely to occur at position C-6. This position is activated by two strong ortho directors (-NH₂ at C-1 and -OCH₃ at C-2). In contrast, position C-5 is activated by only one ortho director (-NH₂ at C-4). The synergistic effect of the C-1 amino group and the C-2 methoxy group makes the C-6 position the most electron-rich and thus the most probable site for electrophilic attack. Steric hindrance from the adjacent methyl group at C-3 might slightly disfavor attack at C-2 if that position were available, but it is less of a factor for the open C-6 position. Therefore, the major product of an electrophilic aromatic substitution reaction on this compound is predicted to be the C-6 substituted isomer.

| Substituent Group | Activating/Deactivating | Directing Effect | Strength |

| -NH₂ (Amino) | Activating | Ortho, Para | Strong |

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Strong |

| -CH₃ (Methyl) | Activating | Ortho, Para | Weak |

Oxidative Transformations of Phenolic and Aromatic Diamine Structures (e.g., Quinone formation)

The oxidation of aromatic diamines like this compound is a fundamental transformation that can lead to the formation of quinone-type structures. The presence of two electron-donating amino groups on the benzene ring makes the compound susceptible to oxidation. The general process involves the removal of two electrons and two protons to form a quinonediimine, which can then be hydrolyzed to the corresponding quinone.

The reaction typically proceeds under the influence of various oxidizing agents. youtube.com The oxidation can result in the formation of 2-methoxy-3-methyl-p-benzoquinone. The reaction mechanism can be influenced by the choice of oxidant and reaction conditions. For instance, strong oxidizing agents in acidic media are commonly employed. youtube.com Electrochemical methods also offer a green alternative for the synthesis of quinones from aromatic precursors, often proceeding under mild conditions. rsc.orgnih.gov The reaction can result in either the cleavage of an aromatic ring or the formation of quinones. youtube.com

| Oxidizing Agent/Method | Expected Product | General Conditions | Reference |

|---|---|---|---|

| Chromic Acid (H₂CrO₄) | 2-Methoxy-3-methyl-p-benzoquinone | Aqueous acidic solution | youtube.com |

| Sodium Dichromate/Sulfuric Acid | 2-Methoxy-3-methyl-p-benzoquinone | Aqueous acidic solution | youtube.com |

| Electrochemical Oxidation | 2-Methoxy-3-methyl-p-benzoquinone | In the presence of water | nih.gov |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Quinone-imine or Quinone | Hydride abstraction mechanism | researchgate.net |

Dimerization and Oligomerization Pathways of Substituted Aromatic Amines

Substituted aromatic amines can undergo dimerization and oligomerization through various pathways, often initiated by oxidation. These reactions can lead to the formation of larger, more complex molecules such as azo compounds or semidines.

The homodimerization of this compound can proceed through several mechanisms, with the formation of p-semidine type structures being a notable pathway under acidic conditions. ccspublishing.org.cnrsc.org This process is often a byproduct of the benzidine (B372746) rearrangement of hydrazo intermediates, which are formed from the initial oxidative coupling of two amine molecules. ccspublishing.org.cn

The p-semidine rearrangement involves the formation of a new C-N bond between a nitrogen atom of one aromatic ring and the para-position of the other ring, with the concurrent cleavage of the original N-N bond of the hydrazo intermediate. tdl.org Mechanistic proposals suggest that the reaction may proceed through sigmatropic shifts or involve intermediates like cation-radicals held within a solvent cage. ccspublishing.org.cntdl.orgpku.edu.cn The formation of p-semidines is considered a genuine acid-catalyzed rearrangement. rsc.orgtdl.org

| Proposed Mechanism | Key Intermediates/Transition States | Description | Reference |

|---|---|---|---|

| Sigmatropic Shift | Pericyclic transition state | A concerted rearrangement involving a configuration-inverted N pku.edu.cnacs.org sigmatropic shift is suggested as a key step. ccspublishing.org.cnpku.edu.cn | ccspublishing.org.cnpku.edu.cn |

| Cation-Radical Mechanism | Cation-radical pair in a solvent cage | Involves the formation of a pair of cation-radicals as an intermediate stage in the rearrangement. tdl.org | tdl.org |

| π-Complex Theory | π-complex intermediate | A proposed mechanism for benzidine-type rearrangements, though it is not as widely accepted for semidine formation. ccspublishing.org.cntdl.org | ccspublishing.org.cntdl.org |

Heterodimerization involves the reaction of two different aromatic amines. In the case of this compound, it could react with another substituted aniline (B41778) under oxidative conditions to form an unsymmetrical product. A straightforward method for achieving such cross-dimerization is through oxidative coupling using reagents like tert-butyl hypoiodite (B1233010) (t-BuOI), which can lead to the formation of unsymmetrical aromatic azo compounds under mild, metal-free conditions. acs.orgacs.orgresearchgate.netnih.gov

The key to selective heterodimerization lies in controlling the reaction conditions to favor the cross-coupling over the self-coupling (homodimerization) of each amine. acs.org The mechanism often involves the in-situ generation of a more electrophilic nitrogen species from one amine, which then reacts with the other, more nucleophilic amine. acs.orgresearchgate.net This approach demonstrates high superiority for achieving cross-dimerization, which is often challenging. acs.org

Formation of Schiff Base Ligands

Aromatic diamines are valuable precursors for the synthesis of Schiff base ligands. This compound, with its two primary amine groups, can readily undergo condensation reactions with carbonyl compounds (aldehydes or ketones) to form imines (-C=N-), also known as azomethines. chemijournal.comdergipark.org.trnih.gov When one molecule of the diamine reacts with two equivalents of an aldehyde or ketone, a bidentate or potentially tetradentate Schiff base ligand is formed. nih.gov

The synthesis is typically a one-pot reaction carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). chemijournal.comjocpr.com The reaction proceeds in two main steps: the nucleophilic addition of the primary amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to form the stable imine bond. dergipark.org.trunsri.ac.id These Schiff base ligands are of significant interest due to their ability to form stable complexes with a wide range of metal ions. chemijournal.comunsri.ac.id

| Carbonyl Compound | Potential Schiff Base Product Structure | Ligand Type | Reference |

|---|---|---|---|

| Salicylaldehyde | N,N'-bis(2-hydroxybenzylidene)-2-methoxy-3-methylbenzene-1,4-diamine | Tetradentate (N₂O₂) | jocpr.comresearchgate.net |

| Benzaldehyde | N,N'-dibenzylidene-2-methoxy-3-methylbenzene-1,4-diamine | Bidentate (N₂) | chemijournal.com |

| Vanillin | N,N'-bis(4-hydroxy-3-methoxybenzylidene)-2-methoxy-3-methylbenzene-1,4-diamine | Tetradentate (N₂O₄) | unsri.ac.idrevistabionatura.com |

| 3,4-Dihydroxybenzaldehyde | N,N'-bis(3,4-dihydroxybenzylidene)-2-methoxy-3-methylbenzene-1,4-diamine | Potentially hexadentate (N₂O₄) | nih.gov |

Role in Polymerization Reactions for Novel Material Synthesis

Aromatic diamines are crucial monomers in the field of polymer chemistry, serving as building blocks for high-performance polymers such as polyamides and polyimides. nbinno.com The bifunctional nature of this compound allows it to participate in polycondensation reactions.

When reacted with dicarboxylic acid chlorides or dianhydrides, it can form polyamides and polyimides, respectively. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. nbinno.com The methoxy and methyl substituents on the benzene ring of the diamine monomer are expected to influence the final properties of the polymer. For example, these groups can enhance solubility in organic solvents and modify the polymer's thermal characteristics and chain packing. The synthesis of novel aromatic diamines is an active area of research for creating polymers with tailored properties for specific applications, from electronics to membranes. amanote.comresearchgate.net

| Co-monomer Type | Resulting Polymer | Linkage Formed | Anticipated Properties | Reference |

|---|---|---|---|---|

| Dicarboxylic Acid / Dicarboxylic Acid Chloride | Polyamide | Amide (-CO-NH-) | High thermal stability, good mechanical strength, enhanced solubility | nbinno.comnih.gov |

| Dianhydride | Polyimide (via polyamic acid precursor) | Imide | Exceptional thermal stability, chemical resistance, excellent dielectric properties | nbinno.com |

| Diisocyanate | Polyurea | Urea (-NH-CO-NH-) | Good elasticity, abrasion resistance | N/A |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 2-Methoxy-3-methylbenzene-1,4-diamine

Spectroscopic techniques are fundamental to the characterization of this compound, each providing unique information about its molecular framework and functional groups.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. While comprehensive spectral data for this compound is not widely available in peer-reviewed literature, a European patent provides some ¹H NMR data for the compound, identified as 2-methoxymethyl-1,4-benzenediamine, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent.

¹H NMR: The proton NMR spectrum helps to identify the chemical environment of the hydrogen atoms in the molecule. The reported signals from the patent literature are summarized below. The aromatic protons are expected in the range of 6.0-7.0 ppm, the methoxy (B1213986) protons around 3.2-3.8 ppm, the methyl protons around 2.0-2.5 ppm, and the amine protons can appear over a wide range and may be broad.

Table 1: Reported ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Tentative Assignment |

|---|---|---|---|

| 6.41 | Doublet (d) | 1H | Aromatic CH |

| 6.37 | Doublet (d) | 1H | Aromatic CH |

| 6.33 | Doublet of doublets (dd) | 1H | Aromatic CH |

| 4.24 | Singlet (s) | 2H | Amine (NH₂) |

| 4.21 | Singlet (s) | 2H | Amine (NH₂) |

| 4.11 | Singlet (s) | 2H | Methylene (B1212753) (-CH₂-) |

| 3.23 | Singlet (s) | 3H | Methoxy (-OCH₃) |

Note: The assignment of three separate signals for the amine and methylene protons as presented in the source patent is atypical and may require further clarification.

While a specific, published IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on its functional groups. IR spectroscopy is invaluable for identifying the types of chemical bonds present in a molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Amine (N-H) | Scissoring | 1590 - 1650 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Alkyl C-H | Stretch (in -CH₃) | 2850 - 2960 | Medium |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 | Strong |

The spectrum would be expected to show two distinct N-H stretching bands characteristic of a primary amine. The strong C-O stretching absorption would confirm the presence of the methoxy group.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Regulatory documents and research articles confirm that the UV spectrum of this compound has been recorded. One study involving HPLC analysis utilized a diode array detector to record spectra from 200 to 640 nm. ncats.io However, specific absorption maxima (λmax) values from these studies are not published.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzene (B151609) ring. The presence of two electron-donating amino groups and a methoxy group on the aromatic ring would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. Additionally, n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms are possible but are typically much weaker. uzh.ch

Specific high-resolution mass spectrometry data for this compound is not available in the reviewed literature. HRMS is a critical technique for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision.

For the molecular formula C₈H₁₂N₂O, the theoretical exact mass can be calculated. This calculated value would then be compared to the experimental value obtained from an HRMS instrument to confirm the molecular formula.

Molecular Formula: C₈H₁₂N₂O

Calculated Monoisotopic Mass: 152.09496 u

X-ray Crystallography for Solid-State Structure Determination

There is no publicly available information on the single-crystal X-ray diffraction analysis of this compound. This technique, were it to be performed, would provide definitive information about the bond lengths, bond angles, and three-dimensional packing of the molecule in the solid state.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for analyzing mixtures containing the compound.

Regulatory submissions have indicated the purity of the compound is typically determined by HPLC, with specifications of ≥ 99.0 area% and ≥ 98.4% w/w by quantitative NMR. scielo.org.za

Several studies have employed reverse-phase HPLC (RP-HPLC) for its analysis. One method described for occupational exposure assessment utilized an RP-18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with UV detection at 210 nm. ncats.ionih.gov Another reported method uses a mobile phase of acetonitrile, water, and phosphoric acid, noting that formic acid can be substituted for mass spectrometry compatibility. industrialchemicals.gov.ausielc.com These methods are suitable for purity assessment and the isolation of potential impurities.

Table 3: Example HPLC Conditions for Analysis of this compound

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Purospher RP-18e | Newcrom R1 |

| Mobile Phase | A: 0.02M KH₂PO₄ (pH 7.0)B: Acetonitrile | Acetonitrile, Water, Phosphoric Acid |

| Detection | Diode Array Detector (210 nm) | UV or MS |

| Application | Purity Assessment, Quantification | General Analysis |

Computational Chemistry and Theoretical Modeling of 2 Methoxy 3 Methylbenzene 1,4 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to predict the properties of molecules by calculating their electronic structure. For 2-Methoxy-3-methylbenzene-1,4-diamine, DFT calculations can elucidate its geometric parameters, electronic behavior, and spectroscopic characteristics.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules. The primary sources of conformational variability in this compound are the rotation around the C-O bond of the methoxy (B1213986) group and the C-N bonds of the two amine groups, as well as the orientation of the amine hydrogen atoms. A Potential Energy Surface (PES) scan can be performed by systematically rotating these bonds to identify the most stable conformer(s). nih.gov The global minimum on this surface represents the most probable conformation of the molecule in the gas phase. nih.govufms.br

Theoretical calculations for related substituted benzene (B151609) molecules provide expected values for key geometric parameters. researchgate.netnih.gov The optimized structure would reveal the planarity of the benzene ring and the specific orientations of its substituents.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | |

| C-N (amine) | ~1.40 | |

| C-O (methoxy) | ~1.37 | |

| O-CH₃ (methoxy) | ~1.43 | |

| C-CH₃ (methyl) | ~1.51 | |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | ~120 | |

| C-C-N | ~120 | |

| C-O-C | ~118 | |

| Dihedral Angles (°) | ||

| C-C-O-C | Defines methoxy orientation | |

| C-C-N-H | Defines amine orientation |

Note: These are typical values based on DFT calculations of similar molecules and are presented for illustrative purposes.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com

For this compound, the HOMO is expected to be delocalized over the electron-rich aromatic ring, with significant contributions from the electron-donating amine and methoxy groups. The LUMO is likely to be an antibonding π* orbital distributed across the benzene ring. DFT calculations can precisely map the electron density of these orbitals and compute their energies.

Table 2: Predicted Frontier Orbital Energies and Related Electronic Properties

| Property | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | -5.2 to -5.8 |

| LUMO Energy | ELUMO | - | -0.8 to -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~4.0 - 4.7 |

| Ionization Potential | IP | -EHOMO | 5.2 to 5.8 |

| Electron Affinity | EA | -ELUMO | 0.8 to 1.5 |

| Chemical Hardness | η | (IP - EA) / 2 | ~2.0 - 2.35 |

Note: Values are hypothetical, based on typical results for substituted anilines and anisoles, to illustrate the output of electronic structure calculations. researchgate.netscispace.com

DFT calculations are a reliable method for simulating the vibrational spectra (Infrared and Raman) of molecules. nih.govelixirpublishers.com After geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides a set of vibrational modes and their corresponding frequencies. researchgate.net

These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to particular atomic motions. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. researchgate.net Key vibrational modes for this compound would include N-H stretching, C-H stretching, C=C ring stretching, and C-O stretching. scispace.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Amine (-NH₂) | 3300 - 3500 | ~3450 |

| N-H Asymmetric Stretch | Amine (-NH₂) | 3300 - 3500 | ~3360 |

| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 | ~3050 |

| C-H Aliphatic Stretch | Methyl/Methoxy | 2850 - 3000 | ~2950 |

| C=C Aromatic Stretch | Benzene Ring | 1450 - 1600 | ~1580, ~1490 |

| N-H Bending (Scissoring) | Amine (-NH₂) | 1590 - 1650 | ~1620 |

| C-O-C Asymmetric Stretch | Methoxy Ether | 1200 - 1275 | ~1250 |

Note: Predicted frequencies are illustrative examples of what a DFT calculation might yield.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of a localized Lewis structure, including bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization, by quantifying the interaction energy between filled (donor) and vacant (acceptor) orbitals. aimspress.com

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). wisc.edu For this compound, significant E(2) values are expected for interactions involving the lone pairs of the nitrogen and oxygen atoms. Specifically, the delocalization of the nitrogen lone pairs (LP(N)) and oxygen lone pairs (LP(O)) into the antibonding π* orbitals of the aromatic ring (π*(C-C)) would contribute significantly to the molecule's stability and electronic structure.

Table 4: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N4) | π* (C1-C2) | High (~40-50) |

| LP (N1) | π* (C2-C3) | High (~40-50) |

| LP (O) | π* (C5-C6) | Moderate (~20-25) |

| π (C1-C2) | π* (C3-C5) | Moderate (~15-20) |

Note: LP denotes a lone pair. NBO analysis reveals the delocalization of electron density from the electron-donating substituents into the benzene ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, projected onto its electron density surface. walisongo.ac.id It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show strong negative potential (red) around the nitrogen atoms of the amine groups and the oxygen atom of the methoxy group, due to their high electronegativity and lone pairs of electrons. nih.govmanipal.edu Conversely, the hydrogen atoms of the amine groups would exhibit a positive potential (blue), making them potential hydrogen bond donors. The aromatic ring would show a mix of negative potential (above and below the π-system) and neutral potential.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov The analysis generates 3D plots where different types of interactions are represented by colored surfaces. Typically, blue or green surfaces indicate attractive interactions (like hydrogen bonds and van der Waals forces), while red surfaces indicate repulsive steric clashes.

For this compound, NCI analysis would be instrumental in understanding its condensed-phase behavior. The primary intermolecular forces would be:

Hydrogen Bonding: Strong attractive interactions would be observed between the N-H groups (donors) of one molecule and the nitrogen or oxygen lone pairs (acceptors) of a neighboring molecule. These would appear as distinct blue or dark green disks between the participating atoms.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing van der Waals interactions. This would be visualized as broad, flat green surfaces between the rings.

C-H···π Interactions: Weaker interactions between the methyl/methoxy C-H bonds and the π-system of an adjacent ring may also be present.

This analysis provides a detailed picture of the forces that govern the molecule's crystal packing and interactions in solution.

Reactivity Analysis and Prediction of Reaction Mechanisms

A specific reactivity analysis and prediction of reaction mechanisms for this compound through computational modeling is not documented in available research. Such studies would typically involve density functional theory (DFT) or other quantum chemical methods to map potential energy surfaces, identify transition states, and calculate activation barriers for various reactions. This information is crucial for understanding how the compound might behave in different chemical environments and for optimizing synthetic routes. Without dedicated studies, any discussion on its specific reactivity from a computational standpoint would be purely speculative.

Advanced Materials and Supramolecular Chemistry Applications

Role as Building Blocks for Complex Organic Molecules

Substituted aromatic diamines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. The differential reactivity of the amino groups, influenced by the electronic effects of the methoxy (B1213986) and methyl substituents in 2-Methoxy-3-methylbenzene-1,4-diamine, allows for sequential and selective reactions. For instance, one amino group can be selectively protected, allowing the other to undergo reactions such as diazotization followed by substitution, or condensation with carbonyl compounds to form Schiff bases. These reactions open pathways to the synthesis of heterocyclic compounds, dyes, and molecules with potential pharmaceutical applications. The presence of the methoxy and methyl groups can also influence the regioselectivity of these reactions and the properties of the final products. In principle, this diamine can be a key intermediate in multi-step syntheses, contributing to the core structure of larger, more complex molecular architectures.

Precursors in Polymer Chemistry and Functional Materials Design

Aromatic diamines are crucial monomers in the synthesis of high-performance polymers. For example, m-phenylenediamine (B132917) is a known component in the preparation of aramid fibers, epoxy resins, and polyurea elastomers. wikipedia.org The incorporation of substituents on the phenylenediamine monomer, such as the methoxy and methyl groups in this compound, can significantly modify the properties of the resulting polymers.

The introduction of methyl side groups, for instance, has been shown to improve the solubility of poly(p-phenylenediamine) polymers in various solvents. scilit.com This enhanced processability is a critical factor in the practical application of these materials. The methoxy group, with its electron-donating nature, can influence the electronic properties of the polymer, potentially leading to materials with interesting optical or conductive characteristics. The oxidative polymerization of substituted phenylenediamines is a common method to produce such functional polymers. researchgate.net For example, polymers derived from 2-methyl-m-phenylenediamine have been synthesized and characterized for their potential as adsorbents for cationic dyes. researchgate.net It is therefore plausible that this compound could be employed as a monomer to create polymers with tailored thermal stability, solubility, and electronic properties for applications in functional materials.

Ligand Design in Coordination Chemistry

The two amino groups of this compound make it an excellent candidate for a bidentate ligand in coordination chemistry. The nitrogen atoms can donate their lone pair of electrons to a metal center, forming stable chelate rings. The electronic properties of the ligand, and consequently the resulting metal complex, can be fine-tuned by the methoxy and methyl substituents on the aromatic ring.

Synthesis of Metal Complexes (e.g., Ni(II), Pd(II) based on related systems)

Based on studies of similar aromatic diamines, it is expected that this compound would readily react with salts of transition metals like Ni(II) and Pd(II) to form square planar complexes of the type cis-[MCl₂(diamine)]. nih.gov The synthesis typically involves the reaction of the diamine with a metal halide salt in an appropriate solvent. The stability and reactivity of these complexes would be influenced by the nature of the metal ion and the steric and electronic effects of the methoxy and methyl groups on the ligand. For instance, Ni(II) and Pd(II) complexes have been successfully synthesized with a variety of substituted o-phenylenediamines, including methyl- and nitro-derivatives. researchgate.net

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of such coordination compounds would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in confirming the coordination of the amino groups to the metal center, typically showing a shift in the N-H stretching frequencies compared to the free ligand. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would provide detailed information about the structure of the complex in solution. nih.gov For diamagnetic complexes like those of Pd(II), NMR is particularly informative.

Below is a hypothetical data table illustrating the kind of spectroscopic data that might be expected for Ni(II) and Pd(II) complexes of this compound, based on data for related complexes.

| Complex | M-N Bond Length (Å) | N-M-N Angle (°) | Key IR Bands (cm⁻¹) (Δν N-H) | ¹H NMR (δ, ppm) (Aromatic Protons) |

| [Ni(C₈H₁₂N₂O)Cl₂] | ~2.0 | ~85 | ~3200-3300 (-100) | Shifted from free ligand |

| [Pd(C₈H₁₂N₂O)Cl₂] | ~2.1 | ~83 | ~3200-3300 (-100) | Shifted from free ligand |

Note: This table is illustrative and based on typical values for similar complexes.

Applications in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-defined assemblies from smaller molecular components. wikipedia.org Aromatic diamines are attractive building blocks for supramolecular chemistry due to their ability to participate in hydrogen bonding through their amino groups and engage in π-π stacking interactions via their aromatic rings.

Mechanistic Studies and Pathway Analysis

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of substituted aromatic diamines like 2-Methoxy-3-methylbenzene-1,4-diamine involves multi-step reaction sequences. The mechanisms for these transformations are rooted in fundamental organic chemistry principles. A plausible synthetic pathway can be inferred from established methods for producing structurally similar compounds, such as 2-methoxymethyl-1,4-benzenediamine. google.com

A common synthetic strategy involves the following key mechanistic steps:

Electrophilic Aromatic Substitution (Nitration): The synthesis often begins with a substituted benzene (B151609) derivative. The introduction of nitro groups onto the aromatic ring is a critical step, typically achieved through electrophilic nitration. For instance, starting with a molecule like 2-chlorobenzylchloride, nitration yields 4-nitro-2-chloromethyl-chlorobenzene. google.com The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, which then acts as a powerful electrophile, attacking the electron-rich benzene ring.

Nucleophilic Substitution: The next phase involves the introduction of the methoxy (B1213986) or methoxymethyl group. This is typically accomplished through a nucleophilic substitution reaction. For example, the chloromethyl group can be converted to a methoxymethyl group by reacting it with an alkali methoxide (B1231860), such as sodium methoxide, in methanol. google.com This proceeds via a nucleophilic displacement mechanism where the methoxide ion (CH₃O⁻) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

Introduction of the Amino Group: An amino group or a protected precursor is introduced onto the ring, often displacing a halide. In the synthesis of 2-methoxymethyl-1,4-benzenediamine, a benzylamino group is introduced by reacting 4-nitro-2-methoxymethyl-chlorobenzene with benzylamine (B48309). google.com This nucleophilic aromatic substitution is facilitated by the presence of the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack.

Reduction of Nitro Groups: The final core step is the reduction of the nitro group(s) to amino groups. This is commonly achieved through catalytic hydrogenation using catalysts like palladium or platinum. google.com The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally the amino group. If a protecting group like benzylamine was used, this step also typically cleaves the protecting group to yield the free diamine.

Derivatization reactions of the final diamine product primarily involve the nucleophilic amino groups. These groups can readily react with electrophiles such as acyl chlorides or anhydrides to form amides, or with isocyanates to form ureas, key reactions in the synthesis of polyamides and polyureas.

Understanding Metabolic Transformation Pathways of Related Compounds at a Chemical Level (e.g., Dimer Formation)

The metabolic activation of aromatic amines is often initiated by Cytochrome P450 enzymes in the liver. A key transformation is N-oxidation, which converts the primary amino group to a hydroxylamino intermediate (Ar-NHOH). This intermediate can be further oxidized to a nitroso species (Ar-NO). These oxidized metabolites are often more reactive than the parent compound.

The hydroxylamino intermediate can undergo further reactions, including the formation of highly reactive quinone-imine or diimine species, especially in p-diamines. The 1,4-diamine structure is susceptible to oxidation to a quinone diimine. This electrophilic intermediate is highly reactive and can covalently bind to cellular macromolecules.

Dimer Formation:

Dimerization is a significant transformation pathway for oxidized aromatic amines. wikipedia.org The reactive intermediates, such as quinone diimines or radical cations, can react with a second molecule of the parent diamine or another intermediate to form dimers. This process can occur through several mechanisms:

Radical Coupling: One-electron oxidation of the diamine can generate radical cations, which can then couple to form a dimer.

Nucleophilic Attack: A reactive quinone diimine intermediate can be attacked by a nucleophilic amino group from another diamine molecule.

These dimerization reactions can lead to the formation of complex structures, such as azo compounds or other extended conjugated systems. The formation of dimers represents a detoxification pathway in some contexts, as it can sequester reactive intermediates. sigmaaldrich.com However, the dimers themselves can also have distinct chemical and biological properties. The aggregation of aromatic species is heavily influenced by intermolecular forces, with dispersion interactions playing a dominant role in the initial steps of dimer formation. nih.gov

Structure-Reactivity Relationships in Aromatic Diamines

The reactivity of aromatic diamines is profoundly influenced by the nature and position of substituents on the benzene ring. mdpi.com The two primary factors governing reactivity are electronic effects (inductive and resonance) and steric effects. These relationships are crucial in fields like polymer chemistry, where diamines are used as monomers. mdpi.com

Electronic Effects:

Substituents alter the electron density on the aromatic ring and, critically, on the nitrogen atoms of the amino groups. This change in electron density directly impacts the nucleophilicity and basicity (pKa) of the amine.

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) are electron-donating. The methoxy group donates electrons through resonance (mesomeric effect), while the methyl group donates through induction. These groups increase the electron density on the nitrogen atoms, making the amino groups more nucleophilic and more basic. This generally increases their reactivity towards electrophiles.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) are electron-withdrawing. They decrease the electron density on the nitrogen atoms, reducing the nucleophilicity and basicity of the amino groups. mdpi.com This leads to lower reactivity in reactions such as curing epoxy resins or forming polyamides. mdpi.com

For this compound, both the methoxy and methyl groups are electron-donating. This would be expected to enhance the reactivity of the two amino groups compared to an unsubstituted phenylenediamine. The position of these groups also matters; the electronic effect is generally strongest at the ortho and para positions relative to the substituent.

Steric Effects:

The size and position of substituents can physically hinder the approach of a reactant to the amino groups.

A bulky substituent located ortho to an amino group can significantly decrease its reactivity due to steric hindrance, even if the group is electronically activating. In the target molecule, the methyl group is ortho to the C1-amino group, and the methoxy group is ortho to the C4-amino group. This steric crowding could potentially modulate the reactivity of the amine functional groups.

The following table summarizes the general effects of different substituent types on the reactivity of aromatic amines.

| Substituent Type | Example Groups | Electronic Effect | Effect on Basicity (pKa) | Effect on Nucleophilicity/Reactivity |

| Strongly Activating | -NH₂, -OH | Electron-Donating (Resonance) | Increase | Strong Increase |

| Moderately Activating | -OCH₃, -OR | Electron-Donating (Resonance) | Increase | Increase |

| Weakly Activating | -CH₃, -R | Electron-Donating (Inductive) | Slight Increase | Slight Increase |

| Weakly Deactivating | -F, -Cl, -Br, -I | Electron-Withdrawing (Inductive) | Decrease | Decrease |

| Strongly Deactivating | -NO₂, -CN, -SO₃H | Electron-Withdrawing (Resonance & Inductive) | Strong Decrease | Strong Decrease |

This framework allows for the prediction that this compound would be a relatively reactive aromatic diamine due to the presence of two activating substituents.

Conclusion and Future Research Directions

Identification of Key Knowledge Gaps and Unexplored Areas

Given the absence of dedicated research, the knowledge gaps concerning 2-Methoxy-3-methylbenzene-1,4-diamine are fundamental and all-encompassing. Key unexplored areas include:

Fundamental Physicochemical Properties: There is no available data on its melting point, boiling point, solubility, or spectroscopic characteristics (NMR, IR, MS).

Synthesis: No established or optimized synthetic routes have been published.

Reactivity and Stability: Its chemical behavior, stability under various conditions, and potential for derivatization remain unknown.

Material and Biological Applications: Any potential use in materials science, pharmacology, or as a chemical intermediate is purely speculative.

Computational Data: There are no computational studies on its molecular geometry, electronic properties, or predicted reactivity.

Toxicological Profile: Its potential toxicity and sensitizing properties have not been evaluated.

Proposed Avenues for Future Academic Research

The complete lack of information on this compound presents a wide-open field for foundational chemical research. Future studies could systematically build a comprehensive understanding of this compound.

The initial and most critical area of research would be the development of a reliable synthesis. A logical starting point would be the nitration of 1-methoxy-2-methylbenzene , followed by a second nitration and subsequent reduction of the nitro groups to amines. The regioselectivity of the nitration steps would be a key challenge to overcome to achieve the desired 1,4-diamine substitution pattern. Alternative strategies could involve amination reactions on a pre-functionalized benzene (B151609) ring. A primary goal should be to develop a high-yield, cost-effective, and environmentally benign ("green") synthetic pathway.

Once the parent compound is successfully synthesized, research could explore its derivatization to create novel molecules. The two primary amine groups offer versatile handles for a wide range of chemical modifications, such as acylation, alkylation, and Schiff base formation. These strategies could be employed to tune the molecule's properties for specific applications, such as creating new polymers, dyes, or potential pharmaceutical intermediates. Research into the selective derivatization of one amine group over the other would be a sophisticated challenge for targeted molecular design.

In parallel with synthetic efforts, computational chemistry could provide valuable insights. Density Functional Theory (DFT) calculations could be used to predict the molecule's optimized geometry, electronic structure (HOMO-LUMO energy gap), and spectroscopic signatures. researchgate.net These theoretical data would be invaluable for confirming experimental results and for predicting the potential of this compound and its derivatives as components in electronic materials, polymers, or as ligands for metal complexes.

A thorough investigation of the proposed synthetic routes would involve the isolation and characterization of key reaction intermediates. Techniques such as cryo-spectroscopy or advanced mass spectrometry could be used to study transient species and transition states. Understanding the reaction mechanism in detail would allow for the optimization of reaction conditions to improve yield and minimize byproducts. This fundamental mechanistic work would provide valuable knowledge applicable to the synthesis of other complex substituted anilines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.